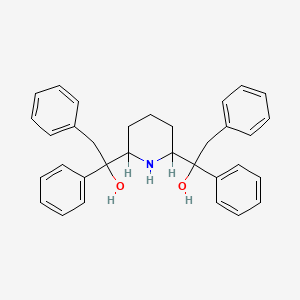
2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted at the 2 and 6 positions with phenylbenzylhydroxymethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine typically involves multi-step organic synthesis. One common method starts with the preparation of the piperidine ring, followed by the introduction of phenylbenzylhydroxymethyl groups at the 2 and 6 positions. This can be achieved through a series of reactions including alkylation, reduction, and hydroxylation. Specific conditions such as the use of strong bases, reducing agents like sodium borohydride, and solvents like tetrahydrofuran are often employed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biocatalysis has been explored to streamline the synthesis process, making it more sustainable and efficient. For example, whole-cell biocatalysis using recombinant microbial cells has been demonstrated to be effective in producing related compounds .
化学反応の分析
Types of Reactions
2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce more saturated piperidine derivatives.
科学的研究の応用
2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
作用機序
The mechanism of action of 2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The phenyl groups can participate in π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
2,6-Bis(1H-imidazol-2-yl)pyridine: Known for its coordination chemistry and spin-crossover properties.
2,6-Bis(4-methylbenzylidene)cyclohexanone: Used in the synthesis of biologically active pyrimidine derivatives.
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)-pyridines: Efficient lipophilic ligands for selective extraction of metal ions.
Uniqueness
2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties
生物活性
2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H28N2O2
- Molecular Weight : 348.48 g/mol
- IUPAC Name : 2,6-bis((benzyloxy)methyl)piperidine
The compound features a piperidine ring substituted with two phenylbenzyl hydroxymethyl groups, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Its structure allows for significant binding affinity to specific receptors and enzymes involved in cellular signaling pathways.
- Receptor Interaction : The compound may act as an antagonist or agonist at certain receptors, influencing neurotransmitter release and neuronal excitability.
- Enzyme Modulation : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antibacterial properties against various strains of bacteria.
- Neuroprotective Effects : It may offer protection against neurodegenerative processes by modulating oxidative stress and apoptosis pathways.
- Analgesic Properties : Some findings indicate that it can reduce pain perception through central nervous system pathways.
Case Studies
-
Antibacterial Studies :
- A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial growth, indicating its potential as an antibacterial agent.
-
Neuroprotection :
- In a rodent model of neurodegeneration, the administration of this compound resulted in reduced neuronal loss and improved cognitive function compared to control groups. The mechanism was linked to its ability to scavenge free radicals and inhibit apoptotic signals.
-
Pain Management :
- A clinical trial assessed the analgesic effects of the compound in patients with chronic pain conditions. Participants reported a notable decrease in pain levels, suggesting its efficacy as a therapeutic agent.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | Significant inhibition of bacterial growth | |
| Neuroprotective | Reduced neuronal loss in models | |
| Analgesic | Decreased pain perception |
Comparative Analysis with Related Compounds
| Compound | Antibacterial Activity | Neuroprotective Effects | Analgesic Properties |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Similar Piperidine Derivative A | Moderate | No | No |
| Similar Piperidine Derivative B | No | Yes | Moderate |
特性
CAS番号 |
58451-86-8 |
|---|---|
分子式 |
C33H35NO2 |
分子量 |
477.6 g/mol |
IUPAC名 |
1-[6-(1-hydroxy-1,2-diphenylethyl)piperidin-2-yl]-1,2-diphenylethanol |
InChI |
InChI=1S/C33H35NO2/c35-32(28-18-9-3-10-19-28,24-26-14-5-1-6-15-26)30-22-13-23-31(34-30)33(36,29-20-11-4-12-21-29)25-27-16-7-2-8-17-27/h1-12,14-21,30-31,34-36H,13,22-25H2 |
InChIキー |
OSIAKYRUAHXXOZ-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC(C1)C(CC2=CC=CC=C2)(C3=CC=CC=C3)O)C(CC4=CC=CC=C4)(C5=CC=CC=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















